5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is a chemical compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate typically involves the reaction of pyrimidine derivatives with methylamine and dimethylcarbamate. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methylamino groups at the 5 and 6 positions. The final step involves the addition of the dimethylcarbamate group at the 4 position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt the normal functioning of the nervous system in pests, making it an effective insecticide .
Comparison with Similar Compounds
Similar Compounds
Pirimicarb: 2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate, an insecticide used to control aphids.
Carbamic acid derivatives: Various compounds with similar structures and functions.
Uniqueness
5,6-Bis(methylamino)pyrimidin-4-yl dimethylcarbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual methylamino groups and dimethylcarbamate moiety contribute to its effectiveness as an insecticide and its potential therapeutic applications .
Properties
CAS No. |
76690-95-4 |
---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
[5,6-bis(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H15N5O2/c1-10-6-7(11-2)12-5-13-8(6)16-9(15)14(3)4/h5,10H,1-4H3,(H,11,12,13) |
InChI Key |
DRAYISRCQLUELI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN=C1OC(=O)N(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.